3-Chloro-5-formylbenzoic acid
Overview
Description
3-Chloro-5-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a formyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-formylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 5-formylbenzoic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Another method involves the formylation of 3-chlorobenzoic acid. This can be achieved using the Vilsmeier-Haack reaction, where the formyl group is introduced using a mixture of dimethylformamide and phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-formylbenzoic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Chloro-5-carboxybenzoic acid.
Reduction: 3-Chloro-5-hydroxymethylbenzoic acid.
Substitution: 3-Methoxy-5-formylbenzoic acid.
Scientific Research Applications
3-Chloro-5-formylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-formylbenzoic acid depends on its application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor antagonist. The formyl group can interact with active sites of enzymes, while the chlorine atom can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzoic acid
- 5-Formylbenzoic acid
- 3-Chloro-4-formylbenzoic acid
Uniqueness
3-Chloro-5-formylbenzoic acid is unique due to the specific positioning of the chlorine and formyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for selective reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3-chloro-5-formylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVHCYUHVMWJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153203-59-9 | |
Record name | 3-chloro-5-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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